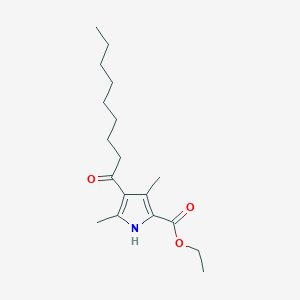

ethyl 3,5-dimethyl-4-nonanoyl-1H-pyrrole-2-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of ethyl-3,5-dimethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-1H-pyrrole-2-carboxylate and related derivatives has been achieved through various chemical reactions, emphasizing the versatility and reactivity of pyrrole derivatives. These syntheses often involve the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with different hydrazine derivatives, showcasing the compound's ability to form a range of structurally diverse molecules (Singh et al., 2013).

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various spectroscopic techniques such as FT-IR, 1H NMR, and mass spectroscopy. The analyses reveal that these molecules typically form dimers in the solid state through hydrogen bonding, which significantly influences their molecular geometry and stability. Quantum chemical calculations provide further insight into the thermodynamic parameters, indicating that the formation of these compounds is exothermic and spontaneous at room temperature (Singh et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of ethyl-3,5-dimethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-1H-pyrrole-2-carboxylate derivatives is highlighted by their strong electrophilic nature, as indicated by their global electrophilicity index. Studies have performed local reactivity descriptor analyses, such as Fukui functions, to identify reactive sites within the molecules, facilitating the prediction of reaction outcomes with various nucleophiles and electrophiles (Singh et al., 2013).

Physical Properties Analysis

The solid-state dimer formation of these compounds, facilitated by hydrogen bonding, significantly impacts their physical properties, such as melting points and solubility. The detailed vibrational analysis has shed light on the molecular interactions within these dimers, providing a better understanding of their stability and reactivity (Singh et al., 2013).

Chemical Properties Analysis

The study of the chemical properties of ethyl-3,5-dimethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-1H-pyrrole-2-carboxylate derivatives has highlighted their potential as electrophiles in various chemical reactions. The detailed analysis of electron density, Laplacian of electron density, and total electron energy density has provided insights into the bond formation capabilities and the strength of interactions within and between molecules (Singh et al., 2013).

Scientific Research Applications

Synthesis and Molecular Structure

Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been synthesized and characterized, revealing its formation is exothermic and spontaneous at room temperature. The dimer forms through heteronuclear double hydrogen bonding, indicating potential for creating complex molecular structures. This synthesis process and the resultant compound's properties were thoroughly analyzed using quantum chemical calculations and vibrational analysis, highlighting its strong electrophile nature and potential as a precursor for various heterocyclic compounds (Singh et al., 2013).

Spectroscopic Properties and Non-Linear Optical Material Potential

A study on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (EDPADPC) derived from ethyl 3,5-dimethyl-4-actyl-1H-pyrrole-2-carboxylate showcased its utility in forming new heterocyclic compounds. Spectroscopic techniques alongside theoretical findings identified red shifts indicative of dimer formation in solid state. The compound's first hyperpolarizability suggests its application as a non-linear optical (NLO) material, demonstrating its significant potential in the field of photonics and optoelectronics (Singh et al., 2014).

Chemical Reactivity and Interaction Analysis

Ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, synthesized via aldol condensation, illustrates the compound's versatility in forming dimers with multiple interactions, including NH···O and CH···O hydrogen bonding. Quantum chemical calculation and vibrational analysis provide insights into the molecule's reactive sites and its propensity for forming a wide array of heterocyclic compounds, thereby broadening its applicative spectrum in organic synthesis (Singh et al., 2014).

Applications in Crystal Engineering

The pyrrole-2-carboxylate dimer has been highlighted as a robust supramolecular synthon in crystal engineering, showcasing its utility in creating hexagonal and grid supramolecular structures through self-assembly. This novel supramolecular synthon, demonstrated through density functional calculation, opens new avenues in crystal design and engineering, presenting a promising method for constructing complex crystal structures (Yin & Li, 2006).

properties

IUPAC Name |

ethyl 3,5-dimethyl-4-nonanoyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-5-7-8-9-10-11-12-15(20)16-13(3)17(19-14(16)4)18(21)22-6-2/h19H,5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIAGKUWHTYCIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)C1=C(NC(=C1C)C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3,5-dimethyl-4-nonanoyl-1H-pyrrole-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B4583557.png)

![5-({3-[(cyclohexylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4583568.png)

![1-(4-methoxyphenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4583602.png)

![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4583607.png)

![2-(4-tert-butylphenyl)-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B4583617.png)

![2-{[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N,N-diethylacetamide](/img/structure/B4583624.png)

![N-({4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-bromobenzamide](/img/structure/B4583632.png)

![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4583650.png)

methanone](/img/structure/B4583657.png)